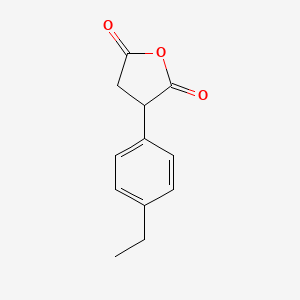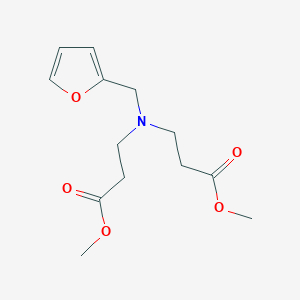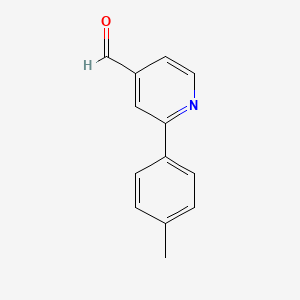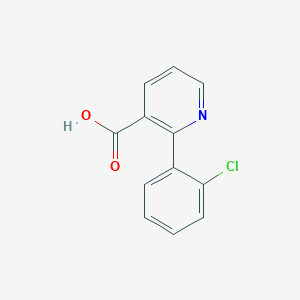![molecular formula C14H18O4 B3092230 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226173-72-3](/img/structure/B3092230.png)
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Übersicht
Beschreibung
The compound “2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is a complex organic molecule. It is a derivative of 2-Methoxyphenylacetic acid, which is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of p-methoxyphenylacetic acid involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild, making it suitable for industrial promotion .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques. For instance, the structure of 2-Methoxyphenylacetic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the properties of 2-Methoxyphenylacetic acid include a molecular formula of CHO, an average mass of 166.174 Da, and a Monoisotopic mass of 166.062988 Da .Wirkmechanismus
Target of Action
It is known that this compound is a plasma metabolite , which suggests that it may interact with various enzymes and receptors in the body.
Mode of Action
It is known to be a plasma metabolite , which suggests that it may exert its effects through metabolic pathways.
Biochemical Pathways
As a plasma metabolite , it is likely involved in various metabolic processes.
Pharmacokinetics
As a plasma metabolite , it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
It has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy controls , indicating that it may have some role in cellular processes related to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid in lab experiments is its specificity for 15-lipoxygenase, which allows for targeted inhibition of this enzyme without affecting other pathways. However, one limitation of using this compound is its relatively low potency compared to other 15-lipoxygenase inhibitors.
Zukünftige Richtungen
Future research on 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid could focus on improving its potency as a 15-lipoxygenase inhibitor, as well as investigating its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, further studies could explore the mechanism of action of this compound in inducing apoptosis and modulating the immune response.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential application in scientific research as a tool for investigating the role of certain enzymes in the body. Specifically, this compound has been found to be a potent inhibitor of the enzyme 15-lipoxygenase, which plays a key role in the biosynthesis of leukotrienes, a group of inflammatory mediators. By inhibiting this enzyme, this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAXRHTRYQFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)
![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)









